N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide
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Overview
Description
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide typically involves the reaction of tert-butylthiol with a suitable butyl halide to form the tert-butylsulfanylbutyl intermediate. This intermediate is then reacted with 2-methylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted butyl derivatives.
Scientific Research Applications
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The amide moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Tert-butylsulfanyl)butyl]acetamide
- N-[4-(Tert-butylsulfanyl)butyl]formamide
- N-[4-(Tert-butylsulfanyl)butyl]benzamide
Uniqueness
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is unique due to the presence of the 2-methylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
185612-17-3 |
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Molecular Formula |
C12H23NOS |
Molecular Weight |
229.38 g/mol |
IUPAC Name |
N-(4-tert-butylsulfanylbutyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-10(2)11(14)13-8-6-7-9-15-12(3,4)5/h1,6-9H2,2-5H3,(H,13,14) |
InChI Key |
IAHMRFOVOUAVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCSC(C)(C)C |
Origin of Product |
United States |
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